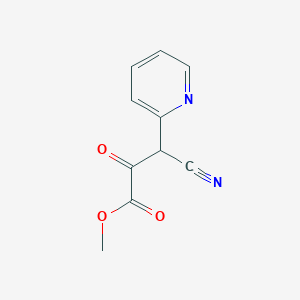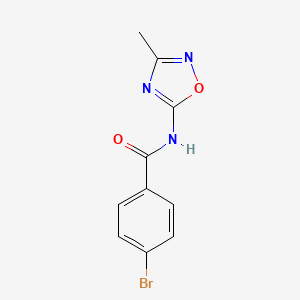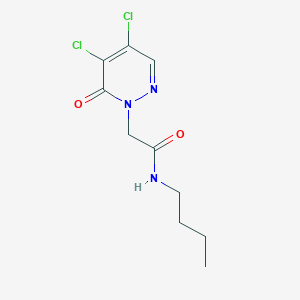
(2-Ethoxyacetyl)-l-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethoxyacetyl)-l-proline is an organic compound that belongs to the class of proline derivatives. Proline is an amino acid that plays a crucial role in protein synthesis and structure. The addition of the 2-ethoxyacetyl group to the proline molecule modifies its chemical properties, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyacetyl)-l-proline typically involves the reaction of l-proline with 2-ethoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
(2-Ethoxyacetyl)-l-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxyacetyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(2-Ethoxyacetyl)-l-proline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to protein structure and function.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Ethoxyacetyl)-l-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxyacetyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(2-Ethoxyacetyl)-glycine: Similar to (2-Ethoxyacetyl)-l-proline but with glycine as the amino acid.
(2-Ethoxyacetyl)-alanine: Another similar compound with alanine as the amino acid.
Uniqueness
This compound is unique due to the presence of the proline ring, which imparts specific structural and functional properties. The rigidity of the proline ring can influence the compound’s interaction with biological targets, making it distinct from other amino acid derivatives.
特性
分子式 |
C9H15NO4 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
(2S)-1-(2-ethoxyacetyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-2-14-6-8(11)10-5-3-4-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13)/t7-/m0/s1 |
InChIキー |
XNTFBDJGWUCYJZ-ZETCQYMHSA-N |
異性体SMILES |
CCOCC(=O)N1CCC[C@H]1C(=O)O |
正規SMILES |
CCOCC(=O)N1CCCC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl (2-[4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-2-oxoethyl)phosphonate](/img/structure/B14902535.png)


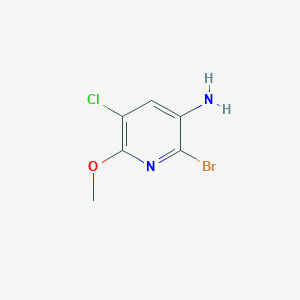
![5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14902558.png)
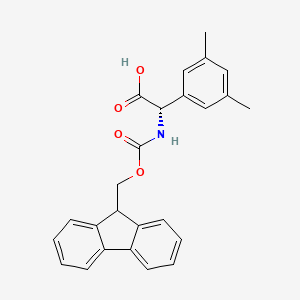
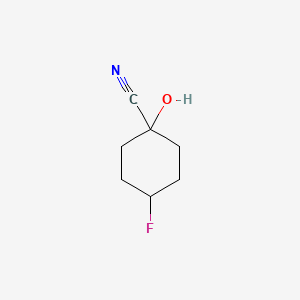
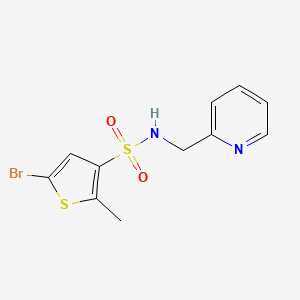

![(3aR,5S,6R,6aR)-6-(Benzyloxy)-2,2-dimethyl-6-vinyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B14902586.png)
